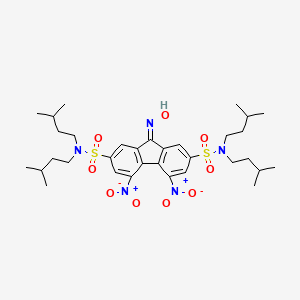![molecular formula C20H19ClN2O5 B11697770 (4Z)-1-(3-chloro-4-methylphenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11697770.png)
(4Z)-1-(3-chloro-4-methylphenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-1-(3-cloro-4-metilfenil)-4-[(3,4,5-trimetoxifenil)metilideno]pirazolidina-3,5-diona es un compuesto orgánico sintético con aplicaciones potenciales en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de pirazolidina-3,5-diona sustituido con un grupo 3-cloro-4-metilfenil y un grupo 3,4,5-trimetoxifenilmetilideno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4Z)-1-(3-cloro-4-metilfenil)-4-[(3,4,5-trimetoxifenil)metilideno]pirazolidina-3,5-diona típicamente implica un proceso de varios pasos. Los materiales de partida a menudo están disponibles comercialmente o pueden sintetizarse mediante reacciones orgánicas estándar. Los pasos clave en la síntesis incluyen:
Formación del núcleo de pirazolidina-3,5-diona: Esto se puede lograr mediante la reacción de hidracina con una dicetona adecuada en condiciones ácidas o básicas.
Sustitución con el grupo 3-cloro-4-metilfenil:
Introducción del grupo 3,4,5-trimetoxifenilmetilideno: Esto se hace típicamente a través de una reacción de condensación con un aldehído o derivado cetónico del grupo 3,4,5-trimetoxifenil.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
(4Z)-1-(3-cloro-4-metilfenil)-4-[(3,4,5-trimetoxifenil)metilideno]pirazolidina-3,5-diona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: La reducción se puede lograr utilizando agentes como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, dependiendo de los sustituyentes y las condiciones de reacción.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Agentes halogenantes como la N-bromosuccinimida para la sustitución electrofílica.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas funcionalizaciones, lo que lo hace valioso en la síntesis orgánica.
Biología
En la investigación biológica, este compuesto se puede estudiar por sus posibles actividades biológicas, como las propiedades antimicrobianas o anticancerígenas. Sus interacciones con moléculas biológicas pueden proporcionar información sobre su mecanismo de acción.
Medicina
En medicina, (4Z)-1-(3-cloro-4-metilfenil)-4-[(3,4,5-trimetoxifenil)metilideno]pirazolidina-3,5-diona podría investigarse por su potencial terapéutico. Su estructura sugiere que puede interactuar con objetivos biológicos específicos, lo que lo convierte en un candidato para el desarrollo de fármacos.
Industria
Industrialmente, este compuesto se puede utilizar en el desarrollo de nuevos materiales o como intermedio en la síntesis de otros compuestos valiosos.
Mecanismo De Acción
El mecanismo de acción de (4Z)-1-(3-cloro-4-metilfenil)-4-[(3,4,5-trimetoxifenil)metilideno]pirazolidina-3,5-diona implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y conduciendo a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
2-Fluorodesclorocloketamina: Un anestésico disociativo relacionado con la ketamina.
N-Acetil-L-triptófano: Un compuesto relacionado con el triptófano utilizado en aplicaciones farmacéuticas.
1-[(2-Clorofenil)(metilimino)metil]ciclopentanol: Un compuesto relacionado con la ketamina.
Unicidad
(4Z)-1-(3-cloro-4-metilfenil)-4-[(3,4,5-trimetoxifenil)metilideno]pirazolidina-3,5-diona es única debido a su patrón específico de sustitución y la presencia de ambos grupos cloro y trimetoxilo. Esta combinación de grupos funcionales imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C20H19ClN2O5 |
|---|---|
Peso molecular |
402.8 g/mol |
Nombre IUPAC |
(4Z)-1-(3-chloro-4-methylphenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C20H19ClN2O5/c1-11-5-6-13(10-15(11)21)23-20(25)14(19(24)22-23)7-12-8-16(26-2)18(28-4)17(9-12)27-3/h5-10H,1-4H3,(H,22,24)/b14-7- |
Clave InChI |
KKWVWVGBIIJDBV-AUWJEWJLSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C(=O)N2)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C(=O)N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 5-(5-{(Z)-[1-(4-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)-2-chlorobenzoate](/img/structure/B11697693.png)
![N'-{(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11697697.png)
![4-({(1E)-[5-(4-chlorophenyl)-2-furyl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11697706.png)
![N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide](/img/structure/B11697709.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methylbutoxy)benzamide](/img/structure/B11697714.png)
![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697720.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11697726.png)

![N-(3,4-dimethylphenyl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11697729.png)
![4-tert-butyl-N'-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11697742.png)

![[2-(Benzenesulfinyl)ethyl]dimethylamine](/img/structure/B11697750.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697755.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11697756.png)
